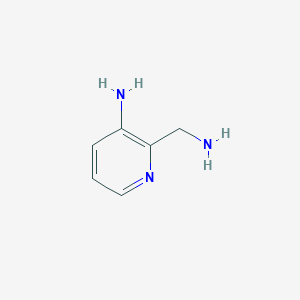

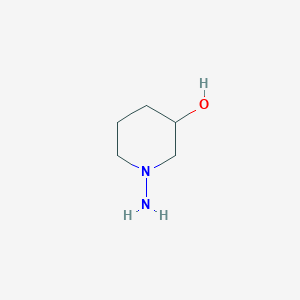

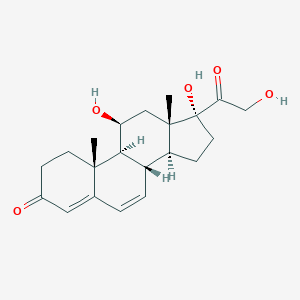

![molecular formula C20H16O B121283 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol CAS No. 6272-55-5](/img/structure/B121283.png)

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol

Overview

Description

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a derivative of benzopyrene . It is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts and inducing mutations .

Molecular Structure Analysis

The molecular formula of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is C20H16O . The molecular weight is 272.3 . The InChI code is InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14 (11-17 (15)18)20 (16)19 (12)13/h1,3-4,7-11,18,21H,2,5-6H2 .Chemical Reactions Analysis

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is activated by hepatic cytosol into electrophilic sulfuric acid esters . These esters are capable of forming covalent DNA adducts and inducing mutations .Physical And Chemical Properties Analysis

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a crystalline solid . It is soluble in DMF and DMSO at 30 mg/ml, and in ethanol at 0.2 mg/ml .Scientific Research Applications

Activation of Aryl Hydrocarbon Receptors (AhRs)

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is involved in the activation of aryl hydrocarbon receptors (AhRs) and subsequent activation of downstream signaling pathways .

Induction of Oxidative Stress

This compound can induce oxidative stress, which can cause DNA damage and activate DNA repair pathways .

Formation of Electrophilic Sulfuric Acid Esters

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a benzopyrene derivative that is activated by hepatic cytosol into electrophilic sulfuric acid esters . These esters are capable of forming covalent DNA adducts and inducing mutations .

Activation of Transcription Factors

Activation of AhRs by 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol can trigger the activation of transcription factors like NF-κB and AP-1, leading to the expression of genes involved in inflammation, cell proliferation, and apoptosis .

Synthesis of Fluorinated Benzo[a]pyrene Derivatives

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol may be used as a starting material in the synthesis of (±)- trans -7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo [a]pyrene .

Study of Laser Excited Fluorescence-Line-Narrowed Spectrum

The laser excited fluorescence-line-narrowed spectrum of DNA modified with 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol has been obtained in a water-glycerol-ethanol glass at 4.2 K .

Mechanism of Action

Target of Action

The primary target of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is DNA . This compound is a benzopyrene derivative that is activated by hepatic cytosol into electrophilic sulfuric acid esters . These esters are capable of forming covalent DNA adducts .

Mode of Action

The compound interacts with its target, DNA, by forming covalent bonds . This interaction is facilitated by the activation of the compound into electrophilic sulfuric acid esters by hepatic cytosol . The resulting changes include the formation of DNA adducts and the induction of mutations .

Biochemical Pathways

The compound affects the biochemical pathway involving the Aryl hydrocarbon Receptor (AhR) . Activation of AhRs by the compound can trigger the activation of transcription factors like NF-κB and AP-1 , leading to the expression of genes involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s activation by hepatic cytosol suggests that it undergoes metabolism in the liver

Result of Action

The molecular and cellular effects of the compound’s action include the formation of covalent DNA adducts and the induction of mutations . Additionally, the compound can induce oxidative stress, which can cause DNA damage and activate DNA repair pathways .

Action Environment

Given that the compound is activated by hepatic cytosol , factors that affect liver function could potentially influence the compound’s action.

Safety and Hazards

properties

IUPAC Name |

7,8,9,10-tetrahydrobenzo[a]pyren-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,18,21H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUQFYXBPGXTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259958 | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol | |

CAS RN |

6272-55-5 | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is regioselective functionalization crucial in this synthesis, and how does 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol facilitate it?

A1: Regioselective functionalization is critical in organic synthesis as it allows for the targeted modification of a specific site within a molecule, even in the presence of multiple reactive groups. In the synthesis described [], the goal is to introduce a fluorine atom specifically at the 6th position of the 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol molecule. This selectivity is achieved by exploiting the hydroxyl group (-OH) already present at the 7th position. The hydroxyl group acts as a directing group by forming a hydrogen bond with the brominating agent, N-bromosaccharin. This interaction brings the brominating agent into close proximity with the 6th position, favoring bromination at that specific site. Without this regioselective control, multiple bromination products would form, significantly reducing the yield of the desired compound and complicating the synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)

![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)

![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)